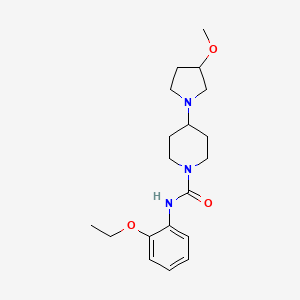

N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-3-25-18-7-5-4-6-17(18)20-19(23)21-11-8-15(9-12-21)22-13-10-16(14-22)24-2/h4-7,15-16H,3,8-14H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFCLYSTCRDMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)N3CCC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

The compound this compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure features a piperidine ring, which is crucial for its interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action, primarily through modulation of neurotransmitter systems and ion channels. It has been studied for its effects on calcium channels, specifically T-type calcium channels, which play a significant role in neuronal excitability and muscle contraction.

Key Findings:

- Calcium Channel Inhibition: Studies have shown that derivatives of piperidine can inhibit T-type calcium channels, leading to potential applications in treating conditions like hypertension without causing reflex tachycardia .

- Neurotransmitter Modulation: The compound may also influence neurotransmitter release and uptake, contributing to its effects on the central nervous system (CNS) .

Biological Activity Spectrum

The biological activity of this compound spans several therapeutic areas:

| Activity | Target | Potential Application |

|---|---|---|

| Calcium Channel Blockade | T-type Calcium Channels | Antihypertensive treatments |

| Neurotransmitter Regulation | Various CNS receptors | Treatment of anxiety and depression |

| Antimicrobial Activity | Bacterial cell wall synthesis | Potential antibiotic development |

| Local Anesthetic Properties | Voltage-Gated Sodium Channels | Pain management applications |

1. Antihypertensive Effects

A study evaluated the antihypertensive effects of a related piperidine derivative in spontaneously hypertensive rats. The results demonstrated significant blood pressure reduction without adverse cardiovascular effects, suggesting a favorable safety profile for similar compounds .

2. Neuroprotective Properties

In another investigation, the compound was assessed for neuroprotective effects in models of neurodegeneration. It showed promise in reducing neuronal cell death and inflammation, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

In Silico Studies

Recent advancements in computational biology have allowed researchers to predict the biological activity spectra of new piperidine derivatives using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances). These studies suggest that this compound could interact with several targets involved in various diseases, including cancer and cardiovascular disorders .

Comparison with Similar Compounds

Electronic and Pharmacokinetic Properties

- Electron-Donating vs. Withdrawing Groups : The target compound’s 2-ethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., nitro in Compound 10 , bromo in Compound 52 ). Ethoxy’s electron donation may improve binding to receptors requiring aromatic stacking or moderate polarity, whereas electron-withdrawing groups enhance electrophilic reactivity but reduce solubility.

- Heterocyclic Moieties : The 3-methoxypyrrolidine in the target compound offers rigidity and polarity, differing from the imidazole in S698-0236 (hydrogen-bonding capability) or the benzodiazol-2-one in Compound 8 (planarity for π-π interactions) .

- Fluorinated Analogues : Redafamdastatum and MK0974 incorporate trifluoromethyl or trifluoroethyl groups, which enhance metabolic stability and blood-brain barrier penetration compared to the target compound’s methoxy and ethoxy groups .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The position of substituents critically affects activity. For example, 2-ethoxyphenyl (target compound) vs. 4-substituted aryl groups (Compounds 8–10) may alter binding pocket interactions in enzymes or receptors .

- Solubility and Bioavailability : The methoxypyrrolidine in the target compound likely improves aqueous solubility compared to lipophilic analogues like S698-0236 (imidazole) or Compound 52 (bromo-benzodiazolyl) .

- Thermodynamic Stability: Fluorinated compounds (e.g., Redafamdastatum) exhibit higher stability but may face synthesis challenges compared to non-fluorinated derivatives .

Q & A

Q. What are the key considerations in designing a synthesis protocol for N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide to ensure high yield and purity?

Methodological Answer: The synthesis of this compound requires multi-step optimization, including:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions for piperidine-pyrrolidine coupling. Ethanol or methanol may stabilize intermediates via hydrogen bonding .

- Catalyst Use : Triethylamine or DMAP can accelerate carboxamide formation by scavenging acids during coupling reactions .

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., carboxamide bond formation) to minimize side reactions, then gradually increase to room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization ensures >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy :

- LC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) coupled with high-resolution MS to confirm molecular weight (C21H29N3O3: 395.22 g/mol) and detect impurities .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine and piperidine rings if racemization is suspected .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo biological activity data for this compound be systematically analyzed and resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (hepatocyte incubation) to identify bioavailability limitations. Poor solubility may reduce in vivo efficacy despite strong in vitro binding .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, O-demethylation of the pyrrolidine methoxy group could alter target engagement .

- Dose-Response Correlation : Conduct in vivo studies with escalating doses to determine if efficacy aligns with in vitro IC50 values. Discrepancies may suggest off-target effects .

Q. What computational strategies are effective in predicting the binding affinity of this compound with potential therapeutic targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., GPCRs or kinases). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the ethoxyphenyl moiety .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein contact persistence .

- Free Energy Calculations : Apply MM-PBSA or FEP to quantify binding energy. Compare with analogs (see Table 1) to refine SAR .

Q. Table 1: Structural Analogs and Comparative Bioactivity

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

- Scaffold Modulation : Synthesize analogs with varied substituents (e.g., replacing ethoxyphenyl with fluorophenyl or adjusting pyrrolidine methoxy position) to assess steric and electronic effects .

- In Silico Screening : Use QSAR models trained on kinase inhibition data to prioritize analogs with predicted higher selectivity .

- In Vitro Assays : Test analogs against panels of enzymes (e.g., cytochrome P450s) to balance potency and metabolic stability .

Q. What experimental approaches address discrepancies between computational predictions and empirical binding data for this compound?

Methodological Answer:

- Crystallographic Validation : Co-crystallize the compound with its target to resolve docking poses versus actual binding modes .

- Alanine Scanning Mutagenesis : Identify critical residues in the binding pocket that were mispredicted in silico .

- Enthalpy-Entropy Analysis : Use ITC to dissect thermodynamic contributions (e.g., entropy-driven vs. enthalpy-driven binding) and refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.